Cefepime-d8 (sulfate)
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Overview
Description
Cefepime-d8 (sulfate) is a deuterium-labeled analogue of cefepime sulfate, a fourth-generation cephalosporin antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of cefepime, as well as to trace the drug’s metabolic pathways. The deuterium labeling allows for more precise quantification and analysis in various experimental settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefepime-d8 (sulfate) involves the incorporation of deuterium atoms into the cefepime molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, which are then used to construct the final cefepime-d8 (sulfate) molecule. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of cefepime-d8 (sulfate) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets stringent quality standards. The use of automated reactors and advanced analytical techniques helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
Cefepime-d8 (sulfate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various cefepime derivatives .
Scientific Research Applications
Cefepime-d8 (sulfate) is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and degradation products of cefepime.
Biology: Investigating the interaction of cefepime with bacterial enzymes and cell walls.
Medicine: Developing new diagnostic tools and treatments for bacterial infections.
Industry: Quality control and validation of cefepime formulations .
Mechanism of Action
Cefepime-d8 (sulfate) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking and analysis in research settings .
Comparison with Similar Compounds
Cefepime-d8 (sulfate) is unique due to its deuterium labeling, which distinguishes it from other cephalosporins. Similar compounds include:
Cefepime: The non-labeled version, widely used in clinical settings.
Cefpirome: Another fourth-generation cephalosporin with a similar spectrum of activity.
Cefiderocol: A siderophore cephalosporin with enhanced activity against multidrug-resistant Gram-negative bacteria .
Cefepime-d8 (sulfate) stands out for its application in research, providing valuable insights into the pharmacokinetics and pharmacodynamics of cefepime.
Properties
Molecular Formula |
C19H26N6O9S3 |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |
InChI |
InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1/i3D2,4D2,5D2,6D2; |
InChI Key |
JCRAHWHSZYCYEI-XWGFBCJBSA-N |
Isomeric SMILES |
[2H]C1(C(C([N+](C1([2H])[2H])(C)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O)([2H])[2H])([2H])[2H])[2H].OS(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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